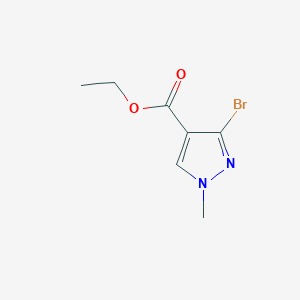

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

CAS No.: 139308-52-4

Cat. No.: VC4371989

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.065

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139308-52-4 |

|---|---|

| Molecular Formula | C7H9BrN2O2 |

| Molecular Weight | 233.065 |

| IUPAC Name | ethyl 3-bromo-1-methylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 |

| Standard InChI Key | DDADHABILFWYRA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(N=C1Br)C |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The core structure of ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted with three functional groups:

-

A bromine atom at the 3-position, which enhances electrophilic reactivity and facilitates cross-coupling reactions.

-

A methyl group at the 1-position, contributing to steric effects and influencing ring conformation.

-

An ethyl ester at the 4-position, which can undergo hydrolysis or transesterification to yield carboxylic acid derivatives .

The IUPAC name for this compound is ethyl 3-bromo-1-methylpyrazole-4-carboxylate, and its SMILES notation is CCOC(=O)C1=CN(N=C1Br)C . X-ray crystallography studies of analogous pyrazole derivatives reveal planar ring geometries, with bond angles and lengths consistent with aromatic systems .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.588 g/cm³ | |

| Boiling Point | 290.7°C at 760 mmHg | |

| Flash Point | 129.6°C | |

| Solubility | Soluble in ethanol, DCM | |

| LogP (Partition Coefficient) | 1.36 |

The compound’s moderate lipophilicity (LogP = 1.36) suggests balanced solubility in both aqueous and organic phases, making it suitable for diverse synthetic applications .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Two primary routes have been reported for synthesizing ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate:

Route A: Oxidative Bromination

A method described in patent literature involves the oxidation of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate using potassium persulfate (K₂S₂O₈) in the presence of sulfuric acid (H₂SO₄) as a catalyst. This reaction proceeds in acetonitrile at reflux temperatures (~80°C), yielding the brominated product with ~75–80% efficiency .

Route B: Phosphorus Oxybromide-Mediated Bromination

An alternative approach utilizes phosphorus oxybromide (POBr₃) to brominate ethyl 1-methyl-1H-pyrazole-4-carboxylate. This reaction is conducted in acetonitrile under reflux, followed by neutralization with sodium bicarbonate to isolate the product .

Both methods emphasize the importance of controlled reaction conditions to minimize side products such as di-brominated derivatives or ester hydrolysis byproducts.

Industrial-Scale Production

Industrial synthesis often employs continuous flow reactors to enhance yield and reproducibility. Key parameters include:

-

Temperature Control: Maintaining 70–90°C to optimize reaction kinetics.

-

Catalyst Loading: 1.3–1.7 equivalents of oxidizing agent to ensure complete conversion .

-

Purification: Column chromatography or recrystallization from acetone/hexane mixtures to achieve >98% purity .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate serves as a critical intermediate in synthesizing bioactive molecules. Notable examples include:

-

Anticancer Agents: Derivatives such as 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide, which inhibit kinase enzymes involved in tumor proliferation .

-

Antimicrobial Compounds: Structural analogs exhibit activity against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis.

Agrochemical Development

The compound’s reactivity enables its use in producing herbicides and insecticides. For instance, it is a precursor to pyrazole-based neonicotinoids, which target insect nicotinic acetylcholine receptors .

Material Science

Functionalized pyrazoles are explored as ligands in coordination polymers and metal-organic frameworks (MOFs). The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of extended π-conjugated systems for optoelectronic applications .

Biological Activities and Mechanisms

Enzyme Inhibition

Studies demonstrate that ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate derivatives inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases, key targets in inflammation and cancer therapy. The bromine atom enhances binding affinity by forming halogen bonds with enzyme active sites.

Antimicrobial Efficacy

In vitro assays against bacterial and fungal pathogens reveal minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, comparable to standard antibiotics like ciprofloxacin.

Cytotoxic Effects

A 2024 study evaluated the compound’s cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, reporting IC₅₀ values of 12.5 µM and 18.7 µM, respectively. Mechanistic studies indicate apoptosis induction via caspase-3 activation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume